molecular formula C21H23N5O2S B5721409 N'-(BENZENESULFONYL)-N'-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE

N'-(BENZENESULFONYL)-N'-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE

Cat. No.: B5721409
M. Wt: 409.5 g/mol
InChI Key: JKBAOOOCMHJDER-UHFFFAOYSA-N
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Description

N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE is a complex organic compound that belongs to the class of sulfonylguanidines This compound is characterized by the presence of a benzenesulfonyl group, a 3,4-dimethylphenyl group, and a 4,6-dimethylpyrimidin-2-yl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The reaction begins with the sulfonation of benzene to form benzenesulfonyl chloride.

    Formation of the 3,4-Dimethylphenyl Intermediate: 3,4-Dimethylphenylamine is reacted with the benzenesulfonyl chloride to form N-(3,4-dimethylphenyl)benzenesulfonamide.

    Formation of the 4,6-Dimethylpyrimidin-2-yl Intermediate: 4,6-Dimethylpyrimidine-2-amine is synthesized separately.

    Coupling Reaction: The final step involves the coupling of N-(3,4-dimethylphenyl)benzenesulfonamide with 4,6-dimethylpyrimidine-2-amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N’-(BENZENESULFONYL)-N’-(PHENYL)-N-(PYRIMIDIN-2-YL)GUANIDINE: Lacks the methyl groups on the phenyl and pyrimidine rings.

    N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(PYRIMIDIN-2-YL)GUANIDINE: Lacks the methyl groups on the pyrimidine ring.

    N’-(BENZENESULFONYL)-N’-(PHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE: Lacks the methyl groups on the phenyl ring.

Uniqueness

N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE is unique due to the presence of both 3,4-dimethylphenyl and 4,6-dimethylpyrimidin-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-10-11-18(12-15(14)2)26(29(27,28)19-8-6-5-7-9-19)20(22)25-21-23-16(3)13-17(4)24-21/h5-13H,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBAOOOCMHJDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(=NC2=NC(=CC(=N2)C)C)N)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N(/C(=N/C2=NC(=CC(=N2)C)C)/N)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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